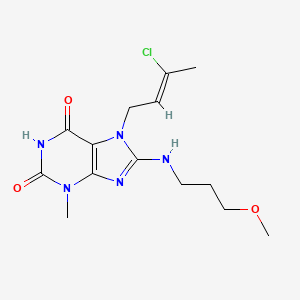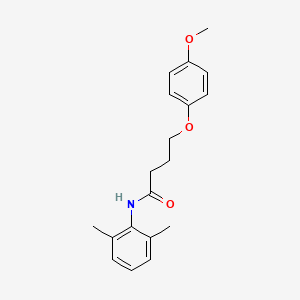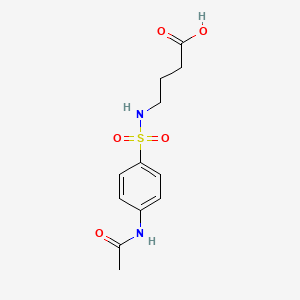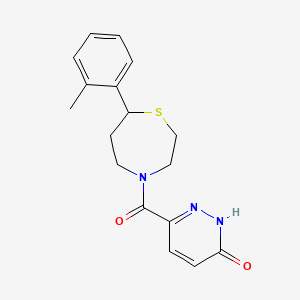
1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-1H-pyrazole-5-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which is further substituted with a phenylethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Applications De Recherche Scientifique
Catalysis in Chemical Synthesis
1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride is used as a catalyst in chemical synthesis. For instance, a novel ionic liquid, 1-sulfopyridinium chloride, was synthesized and characterized for use as an efficient catalyst in the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes (Moosavi-Zare et al., 2013).
Synthesis of Heterocyclic Compounds
This chemical is integral in synthesizing various heterocyclic compounds, which have widespread applications in medicinal chemistry and drug development. For example, sulfonylated 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents were synthesized, demonstrating the versatility of 1H-pyrazoles in creating new compounds (Povarov et al., 2017).
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing various biologically active compounds. For instance, different sulfonamides were synthesized from Ampyrone and benzene sulfonyl chlorides, showing significant antimicrobial and antioxidant activities (Badgujar et al., 2018).
Development of Enzyme Inhibitors
This compound plays a role in the development of enzyme inhibitors. Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized, showing potent inhibitory effects on human carbonic anhydrase isoenzymes (Bülbül et al., 2008).
Advanced Material Synthesis
In the field of advanced materials, this compound is used to synthesize novel materials with specific properties. For example, a study focused on the microwave-assisted synthesis of 5-trichloromethyl substituted 1-phenyl-1H-pyrazoles and 1,2-dimethylpyrazolium chlorides, highlighting the utility of 1H-pyrazoles in material science (Martins et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-pyrazole-5-sulfonyl chloride can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by sulfonylation. One common method involves the reaction of 1-(2-phenylethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced reactors and purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-phenylethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using
Propriétés
IUPAC Name |
2-(2-phenylethyl)pyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c12-17(15,16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVZATJLMKCQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2436116.png)
![3,3-Dimethyl-1-[1-(2-pyrazol-1-ylethyl)pyrazole-3-carbonyl]piperidine-2-carbonitrile](/img/structure/B2436117.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2436118.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2436124.png)
![(5E)-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2436126.png)


![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)

![(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride](/img/structure/B2436136.png)
![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
